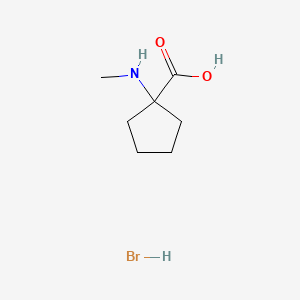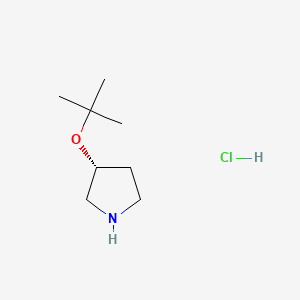
(3R)-3-(tert-butoxy)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(tert-butoxy)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, a five-membered ring structure containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxy group at the third position of the pyrrolidine ring and is commonly used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butyl alcohol in the presence of a suitable acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is usually isolated by crystallization or distillation techniques.
化学反応の分析
Types of Reactions: (3R)-3-(tert-butoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups into the pyrrolidine ring.
科学的研究の応用
(3R)-3-(tert-butoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Pyrrolone Derivatives: These compounds share the pyrrolidine ring structure but differ in functional groups, leading to varied biological activities.
Pyrrolidinone Derivatives: Similar to pyrrolone derivatives, these compounds have a lactam ring and exhibit diverse pharmacological properties.
Uniqueness: (3R)-3-(tert-butoxy)pyrrolidine hydrochloride is unique due to the presence of the tert-butoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC名 |
(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m1./s1 |
InChIキー |
FZIWSCKEDNWENP-OGFXRTJISA-N |
異性体SMILES |
CC(C)(C)O[C@@H]1CCNC1.Cl |
正規SMILES |
CC(C)(C)OC1CCNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
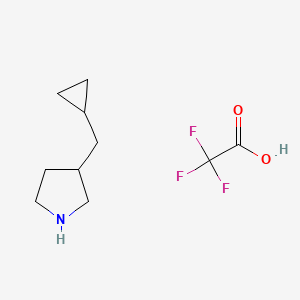
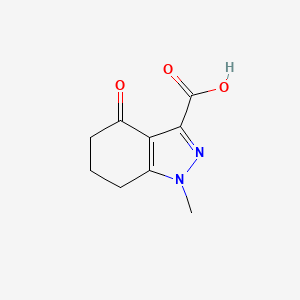
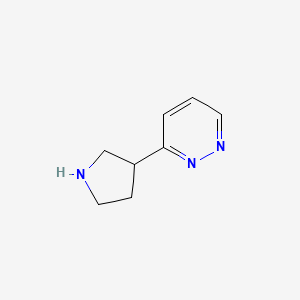

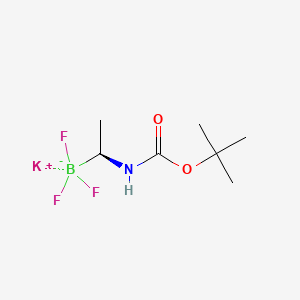
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
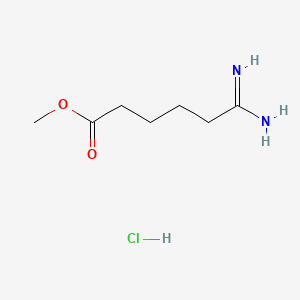
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
